

1-Hydroxy-2-pentanone molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hydroxy-2-pentanone**

Cat. No.: **B1216695**

[Get Quote](#)

An In-depth Technical Guide to **1-Hydroxy-2-pentanone**

This guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of **1-Hydroxy-2-pentanone**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

1-Hydroxy-2-pentanone, also known as 1-hydroxypentan-2-one, is a primary alpha-hydroxy ketone.^[1] Its chemical structure consists of a five-carbon pentane backbone with a hydroxyl group on the first carbon and a ketone group on the second carbon.

Molecular Identifiers

The structure of **1-Hydroxy-2-pentanone** can be represented in various ways, including its molecular formula, SMILES string, and InChIKey.

- Molecular Formula: C5H10O2^{[2][3][4][5]}
- SMILES: CCCC(=O)CO^[1]
- InChIKey: WOVLKKLXYZJMSN-UHFFFAOYSA-N^{[2][5]}

Visualization of Molecular Structure

The following diagram illustrates the 2D chemical structure of **1-Hydroxy-2-pentanone**.

Caption: 2D structure of **1-Hydroxy-2-pentanone**.

Physicochemical Data

A summary of the key quantitative data for **1-Hydroxy-2-pentanone** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	102.13 g/mol	[2][3][4]
Molecular Formula	C5H10O2	[2][3][4][5]
CAS Number	64502-89-2	[2][3][5]
Physical Description	Solid	[2]
Melting Point	2.5 °C (estimate)	[6]
Boiling Point	186.45 °C (estimate)	[6]
Density	0.9860 g/cm ³ (estimate)	[6]
Solubility in Ethanol	624.15 g/L	
XLogP3-AA	0.1	
Topological Polar Surface Area	37.3 Å ²	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-Hydroxy-2-pentanone** are crucial for its application in research and development.

Synthesis Protocol

A known synthesis of **1-Hydroxy-2-pentanone** has been reported in the scientific literature.

- Reference: Tetrahedron Letters, 35, p. 8477, 1994.[3]

While the full experimental details from this specific publication require access to the journal, a general approach to synthesizing alpha-hydroxy ketones often involves the oxidation of the corresponding diol or the hydroxylation of an enolate.

Spectroscopic Characterization

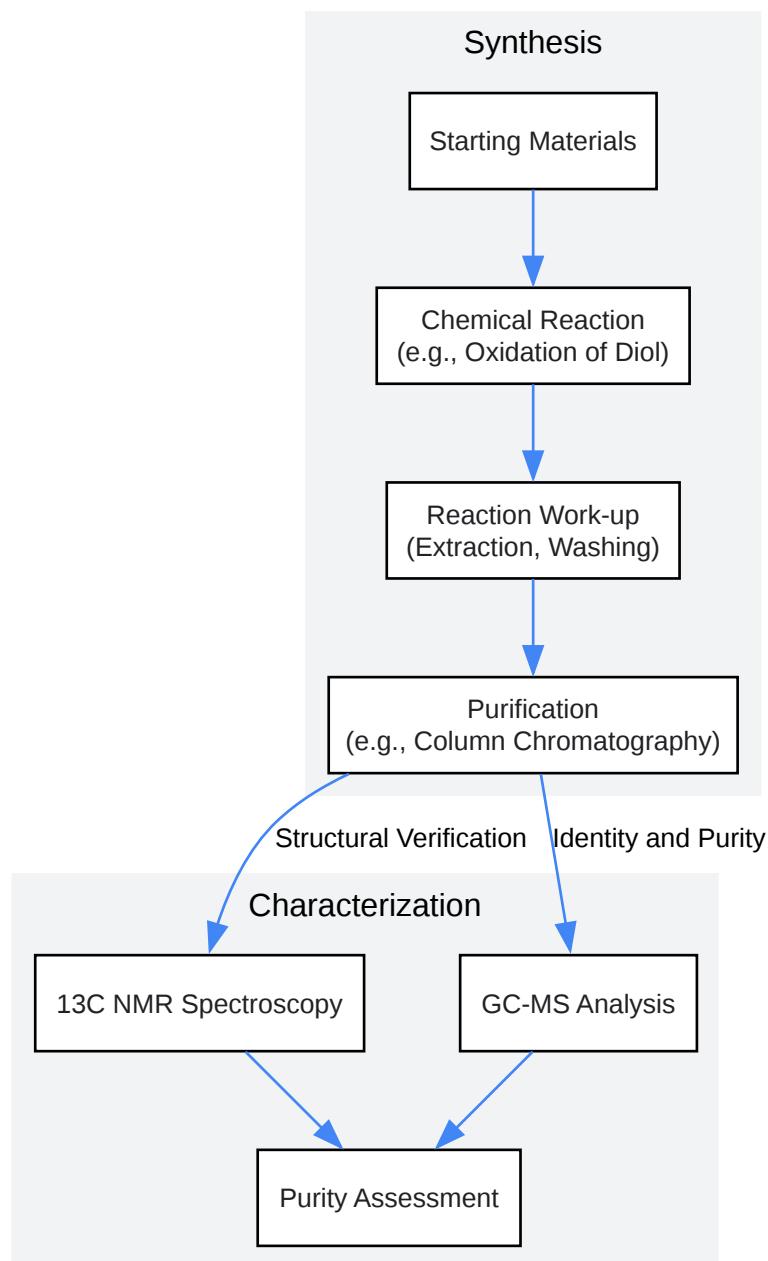
3.2.1. Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR is a powerful technique for elucidating the carbon framework of an organic molecule.

- Sample Preparation: A sample of **1-Hydroxy-2-pentanone** (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
- Data Acquisition: A standard single-pulse ^{13}C NMR experiment is performed with proton decoupling. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts of the carbon signals are then referenced to the solvent peak.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds.


- Sample Preparation: A dilute solution of **1-Hydroxy-2-pentanone** is prepared in a volatile organic solvent such as dichloromethane or hexane.^[7]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A suitable capillary column (e.g., a DB-5ms) is chosen for separation.
- GC Method: The sample is injected into the heated inlet of the GC, where it is vaporized. A temperature program is used to separate the components on the column based on their boiling points and interactions with the stationary phase.

- **MS Method:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a molecular fingerprint of the compound.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-Hydroxy-2-pentanone**.

General Workflow for 1-Hydroxy-2-pentanone Analysis

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and subsequent characterization of **1-Hydroxy-2-pentanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Hydroxy-2-pentanone | C5H10O2 | CID 522131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-hydroxy-2-pentanone (C5H10O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- To cite this document: BenchChem. [1-Hydroxy-2-pentanone molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216695#1-hydroxy-2-pentanone-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1216695#1-hydroxy-2-pentanone-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com